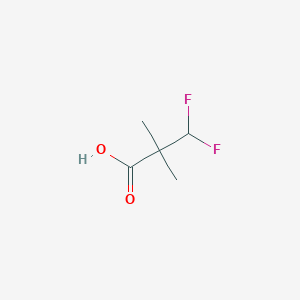

3,3-Difluoro-2,2-dimethylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCPGKPFFVMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022154-50-2 | |

| Record name | 3,3-difluoro-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,3-Difluoro-2,2-dimethylpropanoic Acid: An In-depth Technical Guide

This guide provides a comprehensive experimental protocol for the synthesis of 3,3-Difluoro-2,2-dimethylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The strategic incorporation of gem-difluoro groups can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and acidity. This document offers a detailed, two-step synthetic pathway, beginning with the deoxofluorination of a readily available β-keto ester, followed by ester hydrolysis to yield the target carboxylic acid. The causality behind experimental choices, safety protocols, and mechanistic insights are elucidated to ensure a reproducible and safe execution of this synthesis.

Introduction: The Significance of Gem-Difluorination in Drug Design

The replacement of a methylene group with a gem-difluoro moiety (CF₂) is a widely employed strategy in modern medicinal chemistry. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can alter the conformational preferences and electronic properties of a molecule, potentially leading to improved binding affinity and selectivity for its biological target. This compound, with its sterically hindered quaternary center adjacent to the difluoromethyl group, presents a unique scaffold for the design of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence:

-

Deoxofluorination: The synthesis commences with the conversion of the carbonyl group of ethyl 2,2-dimethyl-3-oxopropanoate to a gem-difluoride using Diethylaminosulfur Trifluoride (DAST).

-

Hydrolysis: The resulting ethyl 3,3-difluoro-2,2-dimethylpropanoate is then hydrolyzed under basic conditions to afford the final carboxylic acid.

This strategy is predicated on the commercial availability of the starting β-keto ester and the reliable reactivity of DAST for deoxofluorination of ketones.

Caption: Overall synthetic workflow for this compound.

PART 1: Experimental Protocol

Step 1: Synthesis of Ethyl 3,3-difluoro-2,2-dimethylpropanoate

This procedure details the deoxofluorination of the ketone functionality in ethyl 2,2-dimethyl-3-oxopropanoate using Diethylaminosulfur Trifluoride (DAST).

Core Principle: DAST is a versatile and widely used nucleophilic fluorinating agent. The reaction with a ketone proceeds via an intermediate alkoxyaminosulfur difluoride, which then undergoes nucleophilic substitution by fluoride to yield the gem-difluoride. The use of a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) is crucial to prevent the violent reaction of DAST with water and to ensure good solubility of the reactants.[1]

Safety First: Handling DAST

WARNING: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent. It is toxic, corrosive, and reacts violently with water, releasing toxic hydrogen fluoride (HF) gas.[1][2] It can also decompose explosively if heated above 90°C.[3][4][5]

-

Always handle DAST in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles with a face shield.[2][3][4]

-

Ensure all glassware is scrupulously dried before use.

-

Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Keep the reaction temperature strictly controlled, typically at or below room temperature.

-

Have a quenching agent (e.g., saturated sodium bicarbonate solution) readily available.

-

Store DAST in a tightly sealed container in a refrigerator and away from incompatible materials like water and acids.[4][5]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 2,2-dimethyl-3-oxopropanoate | C₇H₁₂O₃ | 144.17 | 10.0 g | 69.4 |

| Diethylaminosulfur Trifluoride (DAST) | C₄H₁₀F₃NS | 161.19 | 13.4 mL | 83.3 |

| Dichloromethane (CH₂Cl₂), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve ethyl 2,2-dimethyl-3-oxopropanoate (10.0 g, 69.4 mmol) in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of DAST: Slowly add Diethylaminosulfur trifluoride (DAST) (13.4 mL, 83.3 mmol, 1.2 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate (100 mL) in a separate beaker. Caution: This will generate gas; ensure adequate ventilation.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 3,3-difluoro-2,2-dimethylpropanoate as a colorless oil.

Step 2: Synthesis of this compound

This procedure outlines the hydrolysis of the ethyl ester to the final carboxylic acid.

Core Principle: Saponification, or base-catalyzed hydrolysis, is an effective method for converting esters to carboxylic acids. The use of a sodium hydroxide solution in a mixed solvent system of ethanol and water ensures the solubility of both the ester and the hydroxide salt, facilitating the reaction. The reaction is essentially irreversible as the carboxylate salt formed is deprotonated under the basic conditions.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 3,3-difluoro-2,2-dimethylpropanoate | C₇H₁₂F₂O₂ | 182.17 | 10.0 g | 54.9 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.4 g | 110 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |

| Water (H₂O) | H₂O | 18.02 | 50 mL | - |

| Hydrochloric Acid (HCl), concentrated (37%) | HCl | 36.46 | As needed | - |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~10 g | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 3,3-difluoro-2,2-dimethylpropanoate (10.0 g, 54.9 mmol) in ethanol (50 mL).

-

Addition of Base: In a separate beaker, dissolve sodium hydroxide (4.4 g, 110 mmol, 2.0 equivalents) in water (50 mL) and add this solution to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

Extraction: Extract the acidic aqueous solution with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

PART 2: Mechanistic Insights

Caption: Plausible mechanism for the deoxofluorination of a ketone with DAST.

The reaction of a ketone with DAST is initiated by the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of DAST, forming an alkoxyaminosulfur difluoride intermediate. This is followed by the elimination of a fluoride ion, which then acts as a nucleophile, attacking the carbocationic center to form a fluorinated intermediate. A second fluoride substitution results in the formation of the gem-difluoro compound and the byproduct, N,N-diethylaminosulfinyl fluoride.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluoro-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Strategic Fluorination in Drug Design

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The strategic placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and acidity, ultimately leading to enhanced drug efficacy and safety profiles.[1] 3,3-Difluoro-2,2-dimethylpropanoic acid (CAS No. 1022154-50-2) represents a valuable building block in this context. Its unique structural features—a sterically hindered carboxylic acid functionality coupled with a gem-difluoro group—make it an intriguing candidate for incorporation into novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, offering insights for its application in research and drug development.

Molecular Structure and Identification

Chemical Name: this compound CAS Number: 1022154-50-2[2] Molecular Formula: C₅H₈F₂O₂[2] Molecular Weight: 138.11 g/mol [2]

The structure of this compound is characterized by a propanoic acid backbone with two methyl groups at the C2 position and two fluorine atoms at the C3 position.

Caption: 2D structure of this compound.

Physicochemical Properties: A Comparative Analysis

| Property | Pivalic Acid (2,2-dimethylpropanoic acid) | This compound | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid |

| CAS Number | 75-98-9[3] | 1022154-50-2 [2] | 889940-13-0 |

| Molecular Formula | C₅H₁₀O₂[3] | C₅H₈F₂O₂ [2] | C₅H₇F₃O₂ |

| Molecular Weight | 102.13 g/mol [3] | 138.11 g/mol [2] | 156.10 g/mol |

| Melting Point (°C) | 35.5[4] | Predicted: 40-60 | 66-71 |

| Boiling Point (°C) | 163.8[4] | Predicted: 170-180 | 177.71[5] |

| pKa | 5.05[6] | Predicted: ~2.5-3.0 | Not available |

Analysis and Predictions:

-

Acidity (pKa): The most significant impact of the gem-difluoro group is on the acidity of the carboxylic acid. The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, thereby increasing the acidity of the molecule. Pivalic acid has a pKa of 5.05[6]. For a related compound, 3,3-difluoro-2,2-dimethylbutanoic acid, a pKa of approximately 2.5 has been predicted[7]. Therefore, it is reasonable to predict that the pKa of this compound will be in the range of 2.5 to 3.0, making it a significantly stronger acid than its non-fluorinated counterpart.

-

Melting and Boiling Points: The introduction of fluorine atoms increases the molecular weight and polarity of the molecule, which generally leads to higher melting and boiling points due to stronger intermolecular forces (dipole-dipole interactions). The melting point of pivalic acid is 35.5 °C, while the trifluorinated analog melts at 66-71 °C[4]. The boiling points follow a similar trend. Based on this, the melting point of this compound is predicted to be between that of pivalic acid and its trifluorinated analog, likely in the 40-60 °C range. The boiling point is also expected to be elevated compared to pivalic acid, likely in the 170-180 °C range.

-

Solubility: The presence of the polar C-F bonds and the carboxylic acid group suggests that this compound will be soluble in polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is expected to be moderate, influenced by the balance between the polar functional groups and the nonpolar dimethylpropyl backbone.

Predicted Spectral Data

The following are predicted spectral characteristics for this compound based on its structure and data from analogous compounds. This information is intended for illustrative purposes to guide researchers in their analytical characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

-COOH (Carboxylic Acid Proton): A broad singlet, typically in the region of 10-13 ppm. The chemical shift will be dependent on the solvent and concentration.

-

-CHF₂ (Difluoromethyl Proton): A triplet in the region of 5.8-6.5 ppm due to coupling with the two adjacent fluorine atoms (²JHF).

-

-C(CH₃)₂ (Dimethyl Protons): A singlet in the region of 1.2-1.5 ppm, integrating to 6 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

-COOH (Carbonyl Carbon): A signal in the range of 170-180 ppm.

-

-C(CH₃)₂ (Quaternary Carbon): A signal around 40-50 ppm.

-

-CHF₂ (Difluoromethyl Carbon): A triplet in the region of 110-120 ppm due to one-bond coupling with the two fluorine atoms (¹JCF).

-

-C(CH₃)₂ (Methyl Carbons): A signal in the range of 20-30 ppm.

IR (Infrared) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M+): A peak at m/z = 138.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 93.

-

Loss of a methyl group (-CH₃), resulting in a fragment at m/z = 123.

-

Alpha-cleavage with loss of the difluoromethyl group (-CHF₂), leading to a fragment at m/z = 87.

-

Experimental Protocols for Physicochemical Characterization

For researchers who synthesize or acquire this compound, the following are standard experimental protocols for its characterization.

Determination of Melting Point

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a slow, controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded.

Determination of pKa via Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., a water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

This compound is a promising building block for the development of novel pharmaceuticals and agrochemicals. While experimental data on its physicochemical properties are not widely published, a thorough analysis of its structure and comparison with related compounds allows for reliable predictions. The strong acidifying effect of the gem-difluoro group is its most notable feature, which can be strategically exploited in drug design to modulate the properties of a lead compound. The information and protocols provided in this guide are intended to support researchers in the effective utilization and characterization of this valuable fluorinated carboxylic acid.

References

- 1. cas 1022154-50-2|| where to buy this compound [chemenu.com]

- 2. echemi.com [echemi.com]

- 3. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. chem-casts.com [chem-casts.com]

- 6. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-Difluoro-2,2-dimethylbutanoic acid (130021-54-4) for sale [vulcanchem.com]

An In-depth Technical Guide to the Spectral Analysis of 3,3-Difluoro-2,2-dimethylpropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 3,3-Difluoro-2,2-dimethylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this fluorinated carboxylic acid. By integrating foundational principles with predictive data analysis, this guide serves as an authoritative resource for the characterization of complex small molecules.

Introduction and Molecular Overview

This compound is a saturated monocarboxylic acid featuring a quaternary carbon center and a gem-difluoro group. The presence of these distinct structural motifs—a sterically hindered carboxylic acid and electronegative fluorine atoms—imparts unique chemical properties and, consequently, distinctive spectral signatures. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications, including as a building block in medicinal chemistry. This guide will systematically deconstruct the predicted spectral output from core analytical techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound, a multi-nuclear approach including ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be relatively simple, showing two main signals.

-

Carboxylic Acid Proton (-COOH): A highly deshielded proton, expected to appear as a broad singlet in the range of 10-13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange. This signal's definitive confirmation comes from a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR sample results in the disappearance of the -COOH signal due to proton-deuterium exchange.[1][3]

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are expected to appear as a single peak. Due to the strong electron-withdrawing effect of the adjacent difluoro group, this signal will be shifted downfield compared to a typical alkyl group, likely appearing in the 1.2-1.8 ppm range. This signal may appear as a triplet due to coupling with the two fluorine atoms (JHF), though this coupling may not always be resolved.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display four distinct signals, with some exhibiting splitting due to carbon-fluorine coupling.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the 165-185 ppm region.[3][4][5] It is generally a sharp singlet but may show a small coupling to the fluorine atoms.

-

Difluoromethyl Carbon (-CHF₂): This carbon is directly bonded to two fluorine atoms, causing a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The signal will appear as a triplet.

-

Quaternary Carbon (-C(CH₃)₂-): This carbon, alpha to the carbonyl group, is expected in the 30-50 ppm range. It will be split into a triplet by the two adjacent fluorine atoms (²JCF).

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal, typically in the 20-30 ppm range. This signal may also be split into a triplet due to three-bond coupling with the fluorine atoms (³JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6][7]

-

Difluoro Group (-CHF₂): The two fluorine atoms are chemically equivalent and are expected to produce a single signal. The chemical shift is highly dependent on the electronic environment but can be predicted to be in the characteristic range for aliphatic gem-difluoro compounds.[7][8] This signal will be split into a doublet by the adjacent proton (²JFH).

Infrared (IR) Spectroscopy

The IR spectrum is primarily used to identify functional groups. For this compound, the carboxylic acid group provides a highly characteristic set of absorption bands.

-

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[4][9][10] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the condensed phase.[9]

-

C-H Stretch: Sharp peaks corresponding to the methyl C-H stretches will be superimposed on the broad O-H band, typically appearing just under 3000 cm⁻¹.[11]

-

C=O Stretch: A very strong and sharp absorption band for the carbonyl group is expected between 1700 and 1725 cm⁻¹ for the hydrogen-bonded dimer.[10] The presence of electronegative fluorine atoms alpha to the carbonyl may slightly increase this frequency.[10]

-

C-F Stretch: Strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

-

Molecular Ion (M⁺): The molecular ion peak is expected at the m/z corresponding to the molecular weight of the compound (C₅H₈F₂O₂ = 138.11 g/mol ). For aliphatic carboxylic acids, this peak may be of low intensity or absent.[1]

-

Key Fragmentation Pathways: The fragmentation of carboxylic acids is often predictable.

-

Alpha-Cleavage: A common fragmentation pathway involves the loss of the carboxyl group or parts of it. The loss of the -COOH radical (45 Da) would lead to a fragment at m/z 93.[12]

-

Loss of -OH: Loss of a hydroxyl radical (17 Da) can also occur, yielding a fragment at m/z 121.[13]

-

Due to the absence of gamma-protons, a McLafferty rearrangement is not possible for this molecule.[14]

-

Caption: Predicted primary fragmentation pathway in EI-MS.

Summary of Predicted Spectral Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Expected Multiplicity / Appearance |

| ¹H NMR | -COOH | 10 - 13 ppm | Broad Singlet |

| -CH₃ | 1.2 - 1.8 ppm | Singlet or Triplet | |

| ¹³C NMR | -C OOH | 165 - 185 ppm | Singlet |

| -C HF₂ | 110 - 130 ppm (approx.) | Triplet (¹JCF) | |

| -C (CH₃)₂ | 30 - 50 ppm | Triplet (²JCF) | |

| -C H₃ | 20 - 30 ppm | Singlet or Triplet (³JCF) | |

| ¹⁹F NMR | -CF ₂ | Varies (e.g., -90 to -130 ppm) | Doublet (²JFH) |

| IR | O-H stretch | 2500 - 3300 cm⁻¹ | Broad, Strong |

| C=O stretch | 1700 - 1725 cm⁻¹ | Sharp, Strong | |

| C-F stretch | 1000 - 1200 cm⁻¹ | Strong | |

| MS (EI) | Molecular Ion | m/z 138 | Low Intensity |

| a-cleavage frag. | m/z 93 | Potentially High Intensity |

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-15 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a more concentrated sample may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum. A fluorine-free probe background is crucial. Use a standard reference like CFCl₃ (0 ppm) for chemical shift calibration.[6]

-

D₂O Exchange: After initial spectra are acquired, add one drop of D₂O, shake the tube gently, and re-acquire the ¹H NMR spectrum to confirm the -COOH proton.

-

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Protocol 3: Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, via Gas Chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 35-200).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. grokipedia.com [grokipedia.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 13. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

The Biological Potential of 3,3-Difluoro-2,2-dimethylpropanoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on 3,3-Difluoro-2,2-dimethylpropanoic acid (CAS No. 1022154-50-2), a structurally intriguing short-chain fatty acid derivative. While direct biological data on this specific molecule is sparse, this document will synthesize information from structurally related analogs to build a compelling hypothesis for its potential therapeutic activities and provide a roadmap for its experimental evaluation.

The core structure, featuring a gem-difluoro group adjacent to a quaternary carbon, suggests a high degree of metabolic stability. The electron-withdrawing nature of the fluorine atoms is also expected to increase the acidity of the carboxylic acid group, potentially influencing its interactions with biological targets. This guide will explore the plausible biological activities of this compound, drawing parallels from related molecules and outlining the necessary experimental workflows to validate these hypotheses.

Physicochemical Properties and Structural Analogs

A clear understanding of the molecule's characteristics is fundamental to predicting its biological behavior.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1022154-50-2 | [1][2] |

| Molecular Formula | C₅H₈F₂O₂ | [2] |

| Molecular Weight | 138.11 g/mol | [2] |

| Key Features | • gem-Difluoro group: Enhances metabolic stability and alters electronic properties.• gem-Dimethyl group: Provides steric hindrance, potentially influencing enzyme binding and reactivity.• Carboxylic Acid: The primary functional group for biological interactions. | - |

The biological potential of this compound can be inferred from the activities of its close structural relatives. The trifluoromethyl analog of the related butanoic acid has demonstrated anti-inflammatory activity.[3] This suggests that the difluoro variant may possess similar properties. Furthermore, other small fluorinated organic acids have been identified as intermediates for potent enzyme inhibitors, such as phosphodiesterase 10 (PDE10) inhibitors.[4][5] This precedent highlights the potential of this structural class in drug development.

Hypothesized Biological Activity I: Anti-Inflammatory Effects via NF-κB Signaling

Rationale: The trifluoromethyl analog of 3,3-difluoro-2,2-dimethylbutanoic acid is suggested to exert anti-inflammatory effects through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] Given the similar electronic and steric properties, it is plausible that this compound could operate through a similar mechanism. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key strategy for treating a range of inflammatory conditions.

Proposed Mechanism of Action: The compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Evaluation of NF-κB Inhibition

This protocol outlines the steps to determine if this compound inhibits the NF-κB pathway in a cellular model.

1. Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages or a similar cell line known to have a robust inflammatory response.

-

Seed cells in 96-well plates at an appropriate density.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

2. Stimulation of Inflammatory Response:

-

Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the media of all wells except the negative control.

-

Incubate for 24 hours.

3. Quantification of Pro-inflammatory Cytokines:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value (the concentration at which 50% of the inflammatory response is inhibited).

Hypothesized Biological Activity II: Enzyme Inhibition

Rationale: The incorporation of gem-difluoro groups is a known strategy for designing potent enzyme inhibitors.[6] Fluorinated ketones, for example, can act as transition-state analogs for hydrolytic enzymes. While our compound is a carboxylic acid, the principle of using fluorinated moieties to enhance binding and inhibitory activity is well-established. Related fluorinated propanoic acid derivatives are used as intermediates for phosphodiesterase inhibitors.[4][5] This suggests that this compound could be a candidate for inhibiting various enzymes, including but not limited to, fatty acid synthase, hydrolases, or phosphodiesterases.

Caption: General workflow for screening and validating enzyme inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a template for screening this compound against a target enzyme.

1. Reagents and Materials:

-

Target enzyme (e.g., a specific phosphodiesterase).

-

Substrate for the enzyme (e.g., cAMP for a PDE).

-

This compound.

-

Assay buffer.

-

Detection reagents (e.g., a kit that measures AMP/GMP production).

-

96-well microplate.

2. Assay Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

3. Data Analysis:

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

Summary and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the established principles of medicinal chemistry and the biological activities of its structural analogs, there is a strong rationale to investigate this compound as a potential anti-inflammatory agent and enzyme inhibitor. The proposed experimental protocols provide a clear path forward for elucidating its biological function.

Future research should focus on:

-

Synthesis and Purification: Ensuring a high-purity supply of the compound for biological testing.

-

Broad Biological Screening: Testing the compound against a wide range of biological targets to uncover novel activities.

-

In Vivo Studies: If in vitro activity is confirmed, progressing to animal models of inflammation or other relevant diseases to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this compound.

References

- 1. 1022154-50-2|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 3,3-Difluoro-2,2-dimethylbutanoic acid (130021-54-4) for sale [vulcanchem.com]

- 4. US20180037533A1 - Practical Method for Manufacturing 3,3-Difluoro-2-Hydroxypropionic Acid - Google Patents [patents.google.com]

- 5. Buy 3,3-Difluoro-2-hydroxypropanoic acid | 371961-43-2 [smolecule.com]

- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3-Difluoro-2,2-dimethylpropanoic Acid for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3-Difluoro-2,2-dimethylpropanoic acid, a fluorinated building block of increasing interest in medicinal chemistry and materials science. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but actionable insights into the synthesis, properties, and strategic applications of this compound.

Core Compound Identification and Properties

Chemical Abstract Service (CAS) Number : 1022154-50-2[1][2]

Molecular Formula : C₅H₈F₂O₂

Molecular Weight : 138.11 g/mol

Structure :

The defining feature of this molecule is the geminal difluoro group positioned beta to the carboxylic acid, adjacent to a quaternary dimethylated carbon center. This unique structural arrangement imparts specific physicochemical properties that are highly sought after in modern drug design.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 138.11 g/mol | Supplier Data |

| Appearance | White to off-white solid/powder | Supplier Data |

| Storage | Room Temperature, in a dry area | [3] |

Table 2: Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| ¹H | 1.3 - 1.6 | s (6H) | - | Singlet for the two methyl groups. |

| ¹H | 5.8 - 6.4 | t (1H) | ~55-60 (²JHF) | Triplet for the proton on the difluoromethyl group due to coupling with the two fluorine atoms. |

| ¹³C | ~20-25 | s | - | Methyl carbons. |

| ¹³C | ~45-50 | t | ~20-25 (²JCF) | Quaternary carbon. |

| ¹³C | ~115-125 | t | ~240-250 (¹JCF) | Difluoromethyl carbon. |

| ¹³C | ~175-180 | s | - | Carboxylic acid carbon. |

| ¹⁹F | -90 to -120 | d | ~55-60 (²JHF) | The two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the adjacent proton.[4][5] |

Strategic Importance in Medicinal Chemistry: The Power of the Gem-Difluoro Group

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. The gem-difluoro group (CF₂) is particularly valuable as it can act as a bioisostere for a carbonyl group, an ether oxygen, or even a hydroxyl group, while offering improved metabolic stability and modulated lipophilicity.

The strategic placement of the gem-difluoro group in this compound offers several advantages for drug design:

-

Metabolic Blocking : The C-F bond is significantly stronger than a C-H bond, making the difluorinated position resistant to oxidative metabolism by cytochrome P450 enzymes. The adjacent quaternary center further enhances this steric and electronic shielding.

-

Conformational Control : The bulky and electronegative gem-difluoro group can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for enhanced target binding.

-

Lipophilicity and Bioavailability : Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Pka Modulation : The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH and potentially affecting its interaction with biological targets.

Synthesis of this compound: A Proposed Route

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add ethyl isobutyrate.

-

To this mixture, add ethyl acetate dropwise at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion is indicated by TLC or GC-MS.

-

Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl 2,2-dimethyl-3-oxobutanoate.

Step 2: Synthesis of Ethyl 3,3-difluoro-2,2-dimethylbutanoate

Causality: This step utilizes a deoxyfluorination reaction, where the carbonyl group of the β-keto ester is converted to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.

-

In a fume hood, dissolve ethyl 2,2-dimethyl-3-oxobutanoate in an anhydrous, aprotic solvent (e.g., dichloromethane) in a fluoropolymer reaction vessel.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a solution of DAST in the same solvent to the reaction mixture. Caution: DAST is toxic and reacts violently with water.

-

Allow the reaction to stir at low temperature for several hours, monitoring the progress by TLC or ¹⁹F NMR.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at low temperature.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the purified ethyl 3,3-difluoro-2,2-dimethylbutanoate in a mixture of tetrahydrofuran and water.

-

Add an excess of a base, such as lithium hydroxide, and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 1-2 with a dilute strong acid (e.g., 1M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Supplier Selection and Procurement

The choice of supplier is critical for ensuring the quality and consistency of starting materials in a research and development setting.

Table 3: Representative Suppliers of this compound

| Supplier | Product Number | Purity | Availability |

| BLD Pharm | 1022154-50-2 | ≥97% | In Stock |

| Chemenu | 1022154-50-2 | For R&D use | Inquire |

| Aaron Chemicals LLC | AR00RZ12 | Not specified | Inquire |

Diagram 2: Supplier Evaluation Workflow

Caption: A logical workflow for the selection of a chemical supplier.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[3]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3][6]

-

Storage : Store in a tightly closed container in a dry and cool place.[6]

-

First Aid :

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

Skin Contact : Wash off with soap and plenty of water. Consult a physician.[3]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Conclusion

This compound is a valuable building block for researchers in drug discovery and development. Its unique structural features, particularly the gem-difluoro group, offer a powerful tool for modulating the properties of bioactive molecules. While a validated, step-by-step synthesis protocol is not yet widely published, the proposed synthetic route provides a strong foundation for its laboratory-scale preparation. Careful consideration of supplier quality and adherence to safety protocols are paramount for successful research outcomes.

References

- 1. 1022154-50-2|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (2R)-3,3-difluoro-2-methylpropanoic acid | C4H6F2O2 | CID 87189823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. rsc.org [rsc.org]

The Solubility Profile of 3,3-Difluoro-2,2-dimethylpropanoic Acid: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the physicochemical properties of novel chemical entities are of paramount importance. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from bioavailability and formulation to process chemistry and toxicology. This technical guide provides an in-depth exploration of the solubility characteristics of 3,3-Difluoro-2,2-dimethylpropanoic acid, a fluorinated carboxylic acid of interest in medicinal chemistry.

The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties, including acidity, lipophilicity, and metabolic stability. Understanding the solubility of this compound in a range of organic solvents is therefore essential for researchers and scientists looking to incorporate this moiety into new therapeutic agents. This document will delve into the theoretical underpinnings of its solubility, present qualitative solubility information, and provide a detailed experimental protocol for the quantitative determination of its solubility, empowering drug development professionals to harness the full potential of this unique compound.

Molecular Characteristics and Their Influence on Solubility

This compound possesses a unique combination of structural features that dictate its solubility behavior. Its molecular formula is C5H8F2O2, and its structure consists of a propanoic acid backbone with two fluorine atoms on the third carbon and two methyl groups on the second carbon.

The key functional groups influencing solubility are the carboxylic acid group (-COOH) and the two fluorine atoms. The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This allows for strong interactions with polar solvents.

The two fluorine atoms are highly electronegative, creating a significant dipole moment in that region of the molecule. While individual C-F bonds are polar, the overall effect on molecular polarity depends on the molecule's geometry. In this case, the fluorines contribute to the overall electronic character and can participate in weaker interactions.

The two methyl groups at the 2-position introduce steric hindrance around the carboxylic acid group, which may influence its interaction with solvent molecules. These alkyl groups are nonpolar and contribute to the molecule's lipophilic character.

The interplay of these features—a polar, hydrogen-bonding carboxylic acid group, electronegative fluorine atoms, and nonpolar methyl groups—results in a molecule with a nuanced solubility profile, exhibiting an affinity for a range of solvent polarities.

A-Z Guide to the Theoretical pKa of 3,3-Difluoro-2,2-dimethylpropanoic Acid: A Computational and Experimental Approach

This guide provides a comprehensive technical overview for the theoretical and experimental determination of the acid dissociation constant (pKa) of 3,3-Difluoro-2,2-dimethylpropanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural factors influencing its acidity, outlines a robust computational workflow for pKa prediction, and details an experimental validation protocol.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in a biological system. For professionals in drug development, an accurate understanding of a compound's pKa is indispensable as it governs critical pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, and excretion (ADME).[1] The degree of ionization of a drug molecule at physiological pH (typically around 7.4) dictates its ability to cross cellular membranes, bind to its target protein, and avoid off-target interactions. Consequently, the precise determination of pKa is a cornerstone of rational drug design and optimization.

This compound is a fluorinated carboxylic acid of interest due to the unique properties imparted by its fluorine substituents. The introduction of fluorine atoms can significantly alter a molecule's acidity, lipophilicity, and metabolic stability. This guide will explore the theoretical underpinnings of its acidity and provide a practical framework for its pKa determination.

Structural Analysis and Expected Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[2][3] In the case of this compound, several structural features are at play:

-

The Carboxyl Group (-COOH): This functional group is inherently acidic due to the resonance stabilization of the carboxylate anion.

-

Inductive Effects: The two fluorine atoms on the β-carbon are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge on the anion.[2] This stabilization of the conjugate base is expected to significantly increase the acidity of the molecule compared to its non-fluorinated analog.

-

Steric Hindrance: The two methyl groups on the α-carbon create steric bulk around the carboxylic acid group. While this does not directly impact the electronic stabilization of the anion, it can influence solvation effects which play a role in the overall free energy of dissociation.

To contextualize the expected pKa, it is useful to compare it with related compounds.

| Compound | Structure | Experimental pKa |

| Pivalic Acid (2,2-dimethylpropanoic acid) | (CH₃)₃CCOOH | 5.03[4] |

| Acetic Acid | CH₃COOH | 4.76 |

| Trifluoroacetic Acid | CF₃COOH | 0.23 |

| 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | CF₃C(CH₃)₂COOH | No experimental data found |

| This compound | CHF₂C(CH₃)₂COOH | To be determined |

Based on the strong electron-withdrawing nature of the two fluorine atoms, it is anticipated that the pKa of this compound will be significantly lower than that of pivalic acid (pKa ≈ 5.03) and likely closer to, but higher than, that of trifluoroacetic acid.

Computational pKa Prediction: A Quantum Mechanical Approach

Predicting pKa values through computational methods has become an invaluable tool in modern chemistry.[1][5] Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), can provide highly accurate estimations of the free energy change associated with acid dissociation.[6][7][8]

Theoretical Framework

The pKa is directly related to the standard Gibbs free energy of dissociation (ΔG°) in solution. The computational approach involves calculating the free energies of the acid (HA) and its conjugate base (A⁻) in both the gas phase and in solution, typically using a continuum solvation model.

Step-by-Step Computational Protocol

This protocol outlines a robust and widely used method for theoretical pKa prediction.

-

Gas-Phase Geometry Optimization and Frequency Calculation:

-

Objective: To find the lowest energy conformation of both the protonated (acid) and deprotonated (anion) forms of the molecule in the gas phase.

-

Method: Employ a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Solvation Free Energy Calculation:

-

Objective: To account for the energetic effects of the solvent (water) on both the acid and its conjugate base.

-

Method: Use the gas-phase optimized geometries and perform a single-point energy calculation with a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[7][9] This calculation provides the free energy of solvation (ΔG_solv).

-

-

Calculation of Gibbs Free Energy of Dissociation:

-

Objective: To determine the overall free energy change for the dissociation reaction in solution.

-

Equation: The Gibbs free energy of the reaction (ΔG_rxn) is calculated using the following thermodynamic cycle:

ΔG_rxn = G_solv(A⁻) + G_solv(H⁺) - G_solv(HA)

Where:

-

G_solv(X) = G_gas(X) + ΔG_solv(X)

-

G_gas(X) is the gas-phase free energy.

-

ΔG_solv(X) is the free energy of solvation.

-

G_solv(H⁺) is the experimental solvation free energy of a proton, a well-established value.

-

-

-

pKa Calculation:

-

Objective: To convert the calculated Gibbs free energy of dissociation into a pKa value.

-

Equation:

pKa = ΔG_rxn / (2.303 * RT)

Where:

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

-

Computational Workflow Diagram

Caption: Computational workflow for theoretical pKa prediction.

Experimental Validation: Potentiometric Titration

While computational methods provide valuable predictions, experimental validation is essential for confirming the theoretical pKa. Potentiometric titration is a highly accurate and widely used technique for this purpose.[10][11]

Principle of Potentiometric Titration

This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the weak acid (analyte). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[12][13]

Step-by-Step Experimental Protocol

-

Preparation of Solutions:

-

Analyte Solution: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a water-cosolvent mixture for sparingly soluble compounds).

-

Titrant Solution: Prepare a standardized solution of a strong base, such as sodium hydroxide (NaOH), with a precisely known concentration (e.g., 0.1 M).

-

Ionic Strength Adjuster: Prepare a solution of a neutral salt, such as potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[12][13]

-

-

Calibration of the pH Meter:

-

Titration Procedure:

-

Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

-

Add the ionic strength adjuster.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin the titration by adding small, precise increments of the titrant solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

-

For more accurate results, perform a first or second derivative plot of the titration curve to precisely locate the equivalence point.

-

Experimental Setup Diagram

Caption: Schematic of a potentiometric titration setup.

Conclusion

The determination of the pKa of this compound is a critical step in understanding its potential as a pharmaceutical agent or intermediate. This guide has provided a comprehensive framework for both the theoretical prediction and experimental validation of this important parameter. By combining the predictive power of quantum mechanical calculations with the accuracy of potentiometric titration, researchers can confidently establish the pKa value, thereby enabling more informed decisions in the drug discovery and development process. The strong electron-withdrawing inductive effect of the two fluorine atoms is expected to result in a significantly lower pKa compared to its non-fluorinated analog, pivalic acid.

References

- 1. optibrium.com [optibrium.com]

- 2. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 4. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [academiccommons.columbia.edu]

- 6. mdpi.com [mdpi.com]

- 7. Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution (Journal Article) | OSTI.GOV [osti.gov]

- 8. How to Predict pKa | Rowan [rowansci.com]

- 9. Quantum mechanical based approaches for predicting pKa values of carboxylic acids: evaluating the performance of different strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

A Prospective Crystallographic Analysis of 3,3-Difluoro-2,2-dimethylpropanoic Acid: A Technical Guide

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. This is particularly crucial in drug development, where structure dictates function. This technical guide outlines a comprehensive, prospective workflow for determining the crystal structure of 3,3-Difluoro-2,2-dimethylpropanoic acid, a compound of interest for its potential applications in medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a detailed methodological roadmap for researchers, covering synthesis, single-crystal growth, X-ray diffraction analysis, and structure solution. The causality behind experimental choices is explained, providing a framework for the successful crystallographic characterization of this and similar small organic molecules.

Introduction: The Significance of Fluorinated Carboxylic Acids

Carboxylic acids are a cornerstone of organic chemistry and pharmacology, with the carboxyl group being a key feature in a vast array of bioactive molecules.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly alter their properties, including acidity, lipophilicity, metabolic stability, and binding interactions. The gem-difluoro motif, as present in this compound, is of particular interest. This structural element can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also influencing the local electronic environment and conformational preferences.

Determining the single-crystal X-ray structure of this compound would provide invaluable, high-resolution insights into its molecular geometry, bond lengths, bond angles, and, crucially, its intermolecular interactions in the solid state.[4][5] Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and understanding how the difluoro substitution impacts this and other packing motifs is essential for predicting its behavior in larger biological systems.[1] This guide provides the scientific and technical foundation for achieving this goal.

Synthesis and Purification

Proposed Synthetic Pathway:

A potential route could start from a commercially available precursor which is then subjected to fluorination and subsequent hydrolysis to yield the target carboxylic acid. Given the stability of the gem-difluoro group, a robust hydrolysis step, for instance using a strong acid or base, would likely be required.[1]

Purification Protocol:

Post-synthesis, the crude product must be rigorously purified. The following steps are recommended:

-

Extraction: Perform a liquid-liquid extraction to remove inorganic salts and other water-soluble impurities. The product, being an organic acid, can be extracted into an organic solvent like dichloromethane or ethyl acetate after acidification of the aqueous layer.

-

Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be employed to separate the target compound from less polar and more polar impurities.

-

Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is highly desirable for crystallization trials.

Single-Crystal Growth: The Critical Step

Growing diffraction-quality single crystals is often the most challenging part of a crystallographic study.[6] A single crystal should ideally be between 0.1 and 0.3 mm in all dimensions, with a regular shape and no visible cracks or defects.[6] For a small organic molecule like this compound, several crystallization techniques should be explored in parallel.

Key Crystallization Techniques:

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[6] | Simple to set up and widely applicable. | The choice of solvent is critical. The rate of evaporation needs to be carefully controlled. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for small quantities of material and allows for fine control over the rate of crystallization. | Requires a binary solvent system where the compound is soluble in one and insoluble in the other, and the two solvents are miscible. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Effective for compounds that have a significant change in solubility with temperature. | Requires careful control of the cooling rate to avoid the formation of many small crystals. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[6] | Can produce high-quality crystals by allowing for very slow changes in solvent composition. | Can be technically challenging to set up without disturbing the interface between the two solvents. |

Experimental Protocol for Crystallization Screening:

-

Solubility Screening: Begin by determining the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water).

-

Setup Crystallization Trials: Based on the solubility data, set up multiple crystallization experiments using the techniques listed in the table above. For slow evaporation, use small vials covered with parafilm with a few needle holes. For vapor diffusion, use a 24-well crystallization plate.

-

Incubation: Place the crystallization experiments in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab.

-

Monitoring: Monitor the experiments periodically under a microscope without disturbing them. Be patient, as crystal growth can take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal on a diffractometer and exposing it to a focused beam of X-rays.

Workflow for X-ray Diffraction Data Collection:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[7]

-

Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then integrated, scaled, and corrected for absorption effects to produce a final reflection file.

Structure Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through a process of structure solution and refinement.

Workflow for Structure Solution and Refinement:

Caption: Workflow for crystal structure solution and refinement.

Methodology:

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[7]

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.[8] This is an iterative process, often involving the calculation of difference Fourier maps to locate missing atoms (like hydrogens).[9]

-

Validation: The final model is validated to ensure it is chemically reasonable and provides a good fit to the data.

Commonly Used Software:

-

SHELX: A suite of programs widely used for structure solution and refinement.[10]

-

Olex2: A graphical user interface that integrates various structure solution and refinement programs.

-

PLATON: A versatile tool for a wide range of crystallographic calculations and structure validation.[11]

Predicted Structural Features and Analysis

While the exact crystal structure is yet to be determined, we can predict some key features based on the known chemistry of carboxylic acids and fluorinated compounds.

Expected Molecular Interactions:

The most prominent interaction is expected to be the formation of a centrosymmetric hydrogen-bonded dimer through the carboxylic acid groups. The presence of the electronegative fluorine atoms may also lead to other intermolecular interactions, such as C-H···F or C-F···π interactions, which could influence the overall crystal packing.

Caption: Predicted intermolecular interactions in the crystal structure.

Data to be Presented in the Final Analysis:

Upon successful structure determination, the following data should be compiled into a comprehensive table.

Table of Predicted Crystallographic Data (Example Format):

| Parameter | Value |

| Chemical Formula | C5H8F2O2 |

| Formula Weight | 138.11 |

| Crystal System | (To be determined) |

| Space Group | (To be determined) |

| a, b, c (Å) | (To be determined) |

| α, β, γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z | (To be determined) |

| Density (calculated) (g/cm³) | (To be determined) |

| R-factor | (To be determined) |

| Goodness-of-fit | (To be determined) |

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers will be well-equipped to elucidate the three-dimensional structure of this and other novel small molecules. The resulting structural information will be invaluable for understanding the fundamental properties of this compound and for guiding its future applications in drug design and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. rigaku.com [rigaku.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 9. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 10. rcsb.org [rcsb.org]

- 11. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

An In-depth Technical Guide to the Potential Metabolic Pathways of 3,3-Difluoro-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoro-2,2-dimethylpropanoic acid is a synthetic organofluorine compound characterized by a carboxylic acid functional group, a quaternary carbon center, and a gem-difluoro group. The unique physicochemical properties conferred by fluorine atoms, such as increased metabolic stability and altered lipophilicity, have made fluorinated motifs highly valuable in the design of pharmaceuticals and agrochemicals.[1] The gem-difluoroalkene moiety, a related structure, is noted for its metabolic stability and its ability to act as a bioisostere for carbonyl and amide groups.[2] Understanding the metabolic fate of molecules like this compound is paramount for assessing their pharmacokinetic profiles, potential toxicity, and overall suitability for therapeutic or other applications.

This technical guide provides a comprehensive overview of the potential metabolic pathways for this compound. Drawing upon established principles of xenobiotic metabolism and data from structurally related compounds, we will explore both Phase I and Phase II biotransformations. This document is intended to serve as a foundational resource for researchers engaged in the development and evaluation of compounds containing this and similar structural motifs.

Proposed Metabolic Pathways

The metabolic fate of this compound is likely governed by the interplay of its key structural features: the carboxylic acid group, the quaternary dimethylpropyl core, and the gem-difluoro moiety. While the strong carbon-fluorine bond generally imparts resistance to metabolism, several enzymatic pathways could potentially be involved in its biotransformation.[3]

Phase II Conjugation: The Predominant Pathway

Given the presence of a carboxylic acid group, Phase II conjugation reactions are anticipated to be the primary metabolic route for this compound. These pathways enhance water solubility and facilitate excretion.

1. Glucuronidation

Glucuronidation is a major Phase II pathway for compounds containing a carboxylic acid moiety.[4][5] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the formation of a reactive acyl glucuronide.[4] This process first requires the activation of the carboxylic acid to a CoA thioester.[6]

Key Steps:

-

Acyl-CoA Formation: this compound is activated by an acyl-CoA synthetase in an ATP-dependent manner to form 3,3-difluoro-2,2-dimethylpropanoyl-CoA.

-

Glucuronide Conjugation: The acyl-CoA thioester then reacts with UDP-glucuronic acid (UDPGA), catalyzed by a UGT enzyme, to form the 1-O-acyl glucuronide conjugate.

2. Amino Acid Conjugation

Conjugation with amino acids, particularly glycine and glutamine, is another important metabolic pathway for xenobiotic carboxylic acids.[5][7][8] Similar to glucuronidation, this process is initiated by the formation of an acyl-CoA intermediate.[7]

Key Steps:

-

Acyl-CoA Formation: As in the glucuronidation pathway, the parent compound is first converted to its CoA thioester.

-